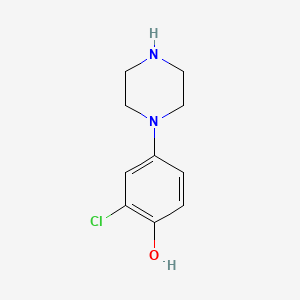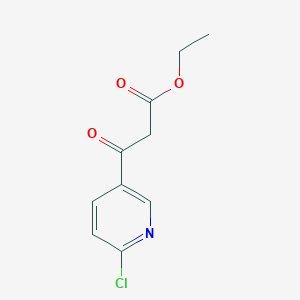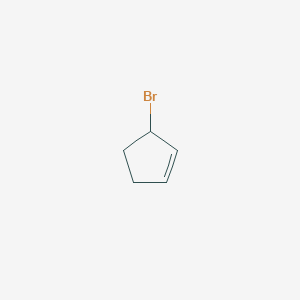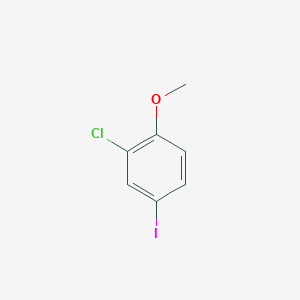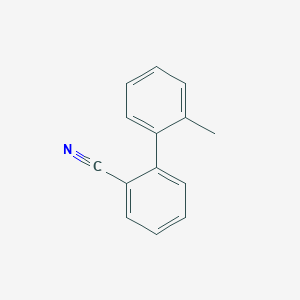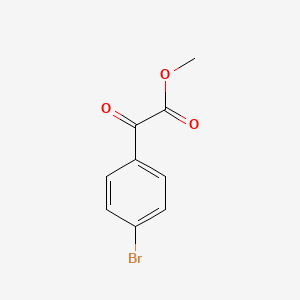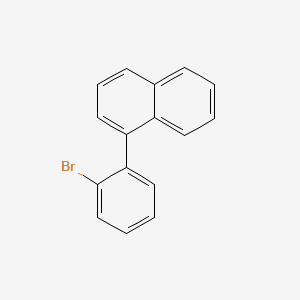
1-(2-Bromophenyl)naphthalene
Vue d'ensemble
Description
1-(2-Bromophenyl)naphthalene is a chemical compound with the molecular formula C16H11Br . It has an average mass of 283.163 Da and a monoisotopic mass of 282.004395 Da .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)naphthalene involves the reaction of 1-bromo-2-iodobenzene with naphthalen-1-ylboronic acid in the presence of K2CO3 and Cl2Pd(PPh3)2 . The reaction is carried out at 80°C for four hours . After cooling, the product is extracted with diethyl ether and purified by silica gel column chromatography to yield 1-(2-Bromophenyl)naphthalene .Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)naphthalene consists of a naphthalene ring attached to a bromophenyl group . The molecule has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
1-(2-Bromophenyl)naphthalene can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . In this reaction, an electrophile attacks the carbon atoms of the aromatic ring to form a cationic intermediate .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)naphthalene has a density of 1.4±0.1 g/cm3, a boiling point of 370.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.3±3.0 kJ/mol and a flash point of 175.2±13.7 °C .Applications De Recherche Scientifique
Thioether Synthesis
1-((4-bromophenyl)thio)naphthalene-2,7-diol has been synthesized through the TBAI—HBr system in PEG400. This study contributes to the field of organic chemistry by presenting a novel method for generating thioethers with benzenesulfonyl chlorides (Wang, Guo, Zhang, Lin, & Yan, 2016).
Atmospheric Chemistry
The reaction of naphthalene with N2O5, a component of atmospheric chemistry, has been examined. This study is crucial for understanding the atmospheric chemical removal processes of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (Atkinson, Arey, Zielińska, & Aschmann, 1987).
Combustion Byproducts
Research on the pyrolytic thermal degradation of 2-bromophenol, a model brominated hydrocarbon, provides insights into the formation of hazardous combustion byproducts, including brominated dioxins. This is significant in environmental science, especially concerning waste incineration and accidental fires (Evans & Dellinger, 2003).
Synthesis of Substituted Naphthalene Amino Esters
A study focused on the CuCN-mediated cyclization of 4-(2-bromophenyl)-2-butenoates, leading to the synthesis of substituted naphthalene amino esters, is significant for organic synthesis and pharmaceutical research (Reddy, Prasad, Ahuja, & Sudalai, 2013).
Chemical Synthesis and Structure
The synthesis of the compound 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol provides insights into chemical synthesis techniques and molecular structure analysis. This research contributes to the field of crystallography and organic chemistry (Zhao, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-bromophenyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHJMQVBZRZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474197 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)naphthalene | |
CAS RN |
18937-92-3 | |
| Record name | 1-(2-bromophenyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

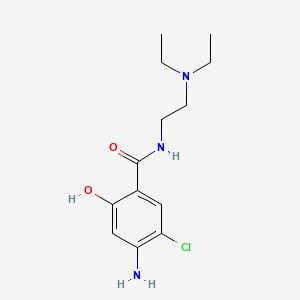

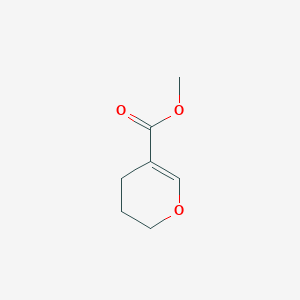
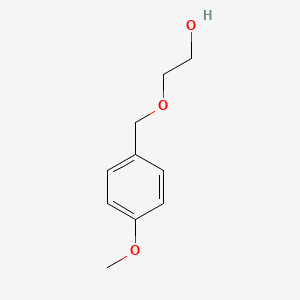
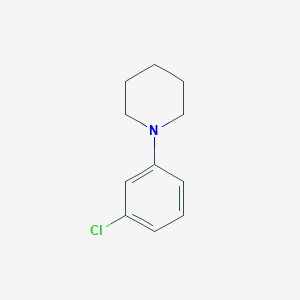
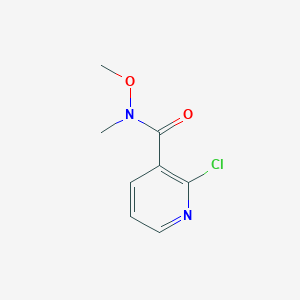
![2-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B1599828.png)
